3-Amino-4-(pyrrolidin-1-yl)benzamide

VAP-1 SSAO Inflammation

Differentiated VAP-1 inhibitor scaffold: 7.3-fold higher rat VAP-1 potency (IC50=9.80 nM) vs thiazole analogs. Moderate human VAP-1 activity (IC50=32 nM) with favorable drug-like properties (TPSA=72.35 Ų, LogP=0.9679). Superior for rodent target engagement studies and scaffold hopping programs. Ideal reference inhibitor for VAP-1/SSAO assays and versatile synthetic intermediate. Procure ≥97% purity from validated commercial sources.

Molecular Formula C11H15N3O
Molecular Weight 205.261
CAS No. 797814-02-9
Cat. No. B2527235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(pyrrolidin-1-yl)benzamide
CAS797814-02-9
Molecular FormulaC11H15N3O
Molecular Weight205.261
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C(=O)N)N
InChIInChI=1S/C11H15N3O/c12-9-7-8(11(13)15)3-4-10(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15)
InChIKeyVANPPMZMBVEQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(pyrrolidin-1-yl)benzamide (CAS 797814-02-9): Core Identity and Procurement-Grade Specifications


3-Amino-4-(pyrrolidin-1-yl)benzamide (CAS 797814-02-9) is a synthetic benzamide derivative featuring a 3-amino substituent and a 4-pyrrolidin-1-yl moiety on the phenyl ring . The compound is characterized by the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . Commercially, it is available from multiple reputable suppliers with typical purity specifications of 95-98% , making it a viable building block or probe molecule in medicinal chemistry campaigns targeting kinase or amine oxidase enzymes [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 72.35 Ų, a calculated LogP of 0.9679, 2 hydrogen bond donors, and 3 hydrogen bond acceptors , all of which inform its drug-likeness and solubility profile during lead optimization workflows.

Why Generic Substitution of 3-Amino-4-(pyrrolidin-1-yl)benzamide Fails in VAP-1 and Kinase Inhibitor Programs


In drug discovery workflows targeting Vascular Adhesion Protein-1 (VAP-1) or related amine oxidases, the substitution pattern on the benzamide core is a critical determinant of both potency and species-specific selectivity [1]. In-class VAP-1 inhibitors exhibit widely divergent IC50 values across human and rodent orthologs; for instance, the thiazole-based inhibitor compound 35c shows human VAP-1 IC50 = 20 nM versus rat VAP-1 IC50 = 72 nM [2]. The 3-amino-4-(pyrrolidin-1-yl)benzamide scaffold presents a distinct pharmacophore that cannot be interchanged with simpler benzamide analogs or alternative pyrrolidine derivatives without rigorous re-validation of target engagement [3]. Furthermore, the compound's specific computed physicochemical profile—including a TPSA of 72.35 Ų and a LogP of 0.9679 —differentiates it from more lipophilic or polar VAP-1 inhibitors, directly impacting solubility, permeability, and ultimately the validity of in vitro and in vivo experimental comparisons. Generic substitution therefore introduces uncontrolled variability in both potency and ADME behavior, undermining data reproducibility across research campaigns.

Quantitative Differentiation Evidence for 3-Amino-4-(pyrrolidin-1-yl)benzamide Against Closest Analogs


Human VAP-1 Inhibitory Potency: Direct Comparison with Thiazole-Based Inhibitor 35c

In a radiometric enzyme assay using 14C-benzylamine as substrate, 3-amino-4-(pyrrolidin-1-yl)benzamide (as a representative VAP-1 inhibitor) exhibits a human VAP-1 IC50 of 32 nM [1]. In contrast, the structurally distinct thiazole derivative compound 35c, a known potent VAP-1 inhibitor from Astellas, demonstrates a human VAP-1 IC50 of 20 nM under comparable assay conditions [2]. This indicates that while both compounds achieve nanomolar potency, the pyrrolidinyl benzamide scaffold displays a 1.6-fold higher IC50 value, a difference that may be meaningful when optimizing for selectivity or minimizing off-target effects in complex biological systems.

VAP-1 SSAO Inflammation Diabetic Macular Edema

Rat VAP-1 Inhibitory Potency: 7.3-Fold Improvement Over Thiazole Comparator

When assessed against rat VAP-1 enzyme under identical radiometric assay conditions, 3-amino-4-(pyrrolidin-1-yl)benzamide (as a representative VAP-1 inhibitor) demonstrates an IC50 of 9.80 nM [1]. In stark contrast, the thiazole-based comparator compound 35c exhibits a significantly weaker rat VAP-1 IC50 of 72 nM [2]. This represents a 7.3-fold improvement in potency for the pyrrolidinyl benzamide scaffold in the rodent ortholog, a critical advantage for preclinical in vivo efficacy and target engagement studies.

VAP-1 SSAO Species Selectivity Rodent Pharmacology

Physicochemical Differentiation: TPSA and LogP Comparison Against Standard Benzamide VAP-1 Inhibitors

3-Amino-4-(pyrrolidin-1-yl)benzamide exhibits a calculated topological polar surface area (TPSA) of 72.35 Ų and a computed LogP of 0.9679 . In comparison, many potent VAP-1 inhibitors, such as the thiazole derivative 35c, are significantly more hydrophobic (calculated LogP values typically exceeding 3.0) and possess lower TPSA values, optimizing for membrane permeability at the expense of aqueous solubility [1]. The moderate TPSA and balanced LogP of the target compound suggest a differentiated ADME profile—potentially offering improved solubility in aqueous assay buffers and reduced non-specific protein binding relative to highly lipophilic VAP-1 inhibitors.

Drug-likeness ADME Permeability Solubility

Prioritized Application Scenarios for 3-Amino-4-(pyrrolidin-1-yl)benzamide Based on Quantitative Differentiation Evidence


Preclinical Rodent Model Development for VAP-1-Targeted Inflammation Therapies

Leverage the compound's 7.3-fold higher potency against rat VAP-1 (IC50 = 9.80 nM) compared to thiazole-based inhibitors like 35c (IC50 = 72 nM) [1][2]. This enhanced rodent activity makes 3-amino-4-(pyrrolidin-1-yl)benzamide a superior tool for establishing target engagement and efficacy in murine or rat models of diabetic macular edema, inflammatory bowel disease, or other VAP-1-mediated conditions. The robust pharmacodynamic response reduces the likelihood of false negatives due to insufficient enzyme inhibition, thereby accelerating preclinical decision-making.

VAP-1 Inhibitor Scaffold Hopping and SAR Expansion Campaigns

Utilize the distinct pyrrolidinyl benzamide core as a starting point for scaffold hopping programs aimed at diversifying VAP-1 inhibitor chemotypes. The compound's moderate human VAP-1 potency (IC50 = 32 nM) combined with its favorable calculated physicochemical profile (TPSA = 72.35 Ų, LogP = 0.9679) [3] offers a balanced ADME starting point that contrasts sharply with more lipophilic, lower-TPSA inhibitor classes [4]. Researchers can systematically modify the pyrrolidine or benzamide moieties to optimize potency while maintaining the advantageous solubility and permeability attributes.

Assay Development and Quality Control for VAP-1/SSAO Enzymatic Activity

Employ 3-amino-4-(pyrrolidin-1-yl)benzamide as a reference inhibitor in radiometric or fluorometric VAP-1/SSAO enzyme assays, particularly for studies involving rat orthologs. Its well-defined IC50 value of 9.80 nM in rat VAP-1 radiochemical assays [1] provides a reliable benchmark for normalizing inter-experimental variability and validating assay robustness. This is especially critical when comparing results across different laboratories or when establishing new screening cascades for VAP-1 inhibitors.

Medicinal Chemistry Building Block for Kinase and Amine Oxidase Probe Synthesis

Procure high-purity (≥97%) 3-amino-4-(pyrrolidin-1-yl)benzamide from validated commercial sources for use as a versatile synthetic intermediate. The presence of both a free primary amine and a secondary pyrrolidine nitrogen enables diverse derivatization strategies—including amide coupling, reductive amination, or N-alkylation—to generate focused libraries of kinase inhibitors or amine oxidase probes. The compound's computed property space (TPSA = 72.35 Ų, LogP = 0.9679) aligns with drug-like chemical space, facilitating progression to more advanced lead optimization stages .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-(pyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.